![molecular formula C22H18N4O2 B14373494 3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of an aniline derivative with a methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as a quinoxaline derivative, under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
化学反応の分析
Types of Reactions
3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can lead to various substituted quinoxaline derivatives.
科学的研究の応用
3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, with a simpler structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
6,7-Dimethoxyquinoxaline: A derivative with methoxy groups at the 6 and 7 positions.
Uniqueness
3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the anilino and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to simpler quinoxaline derivatives.
特性
分子式 |
C22H18N4O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-14-8-5-11-16(19)20(26-25-15-9-3-2-4-10-15)21-22(27)24-18-13-7-6-12-17(18)23-21/h2-14,25H,1H3,(H,24,27)/b26-20+ |
InChIキー |
VTFKDRUWBMVMNX-LHLOQNFPSA-N |
異性体SMILES |
COC1=CC=CC=C1/C(=N\NC2=CC=CC=C2)/C3=NC4=CC=CC=C4NC3=O |
正規SMILES |
COC1=CC=CC=C1C(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



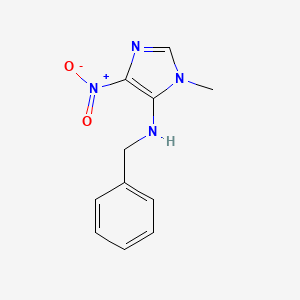
![Methyl 3-[(4-azidophenyl)disulfanyl]propanoate](/img/structure/B14373417.png)
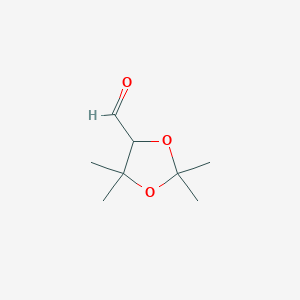
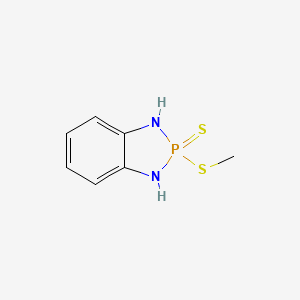
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
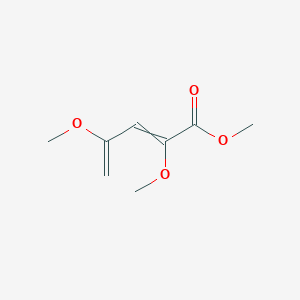
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
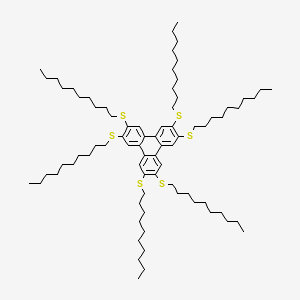
![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)
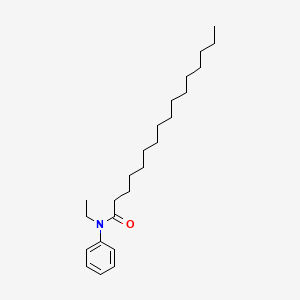
![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)

